
deamino-Cys(1)-DL-Tyr-DL-Phe-DL-Val-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deamino-Cys(1)-DL-Tyr-DL-Phe-DL-Val-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 is a synthetic analogue of the antidiuretic hormone arginine vasopressin. This compound is known for its potent antidiuretic effects and is often used in medical and scientific research. It is a modified peptide with specific amino acid substitutions that enhance its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deamino-Cys(1)-DL-Tyr-DL-Phe-DL-Val-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid is attached to a solid resin.
Coupling: Subsequent amino acids are coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.
Análisis De Reacciones Químicas
Types of Reactions
Deamino-Cys(1)-DL-Tyr-DL-Phe-DL-Val-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized.
Reduction: The disulfide bond can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol is commonly used.
Substitution: Standard peptide coupling reagents like HBTU or DIC are used in SPPS.
Major Products
The major products of these reactions include oxidized or reduced forms of the peptide, as well as various analogues with substituted amino acids.
Aplicaciones Científicas De Investigación
Deamino-Cys(1)-DL-Tyr-DL-Phe-DL-Val-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and receptor binding.
Medicine: Used in the treatment of conditions like diabetes insipidus and nocturnal enuresis due to its antidiuretic properties.
Industry: Employed in the development of diagnostic assays and therapeutic formulations.
Mecanismo De Acción
The compound exerts its effects by binding to vasopressin receptors, particularly the V2 receptor, in the kidneys. This binding activates adenylate cyclase, increasing cyclic AMP (cAMP) levels, which in turn promotes water reabsorption in the renal collecting ducts. This mechanism helps to concentrate urine and reduce urine output.
Comparación Con Compuestos Similares
Similar Compounds
Desmopressin: Another synthetic analogue of vasopressin with similar antidiuretic effects.
Terlipressin: A vasopressin analogue used primarily for its vasoconstrictive properties.
Lypressin: A synthetic form of lysine vasopressin used in similar medical applications.
Uniqueness
Deamino-Cys(1)-DL-Tyr-DL-Phe-DL-Val-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 is unique due to its specific amino acid substitutions, which enhance its stability and reduce its vasopressor activity compared to natural vasopressin. This makes it particularly useful in clinical settings where antidiuretic effects are desired without significant cardiovascular side effects.
Propiedades
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O11S2/c1-25(2)38-44(69)56-32(22-35(47)61)41(66)57-33(45(70)59-18-7-11-34(59)43(68)54-29(10-6-17-51-46(49)50)39(64)52-23-36(48)62)24-72-71-19-16-37(63)53-30(21-27-12-14-28(60)15-13-27)40(65)55-31(42(67)58-38)20-26-8-4-3-5-9-26/h3-5,8-9,12-15,25,29-34,38,60H,6-7,10-11,16-24H2,1-2H3,(H2,47,61)(H2,48,62)(H,52,64)(H,53,63)(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,67)(H4,49,50,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBRFHAVFOSSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N13O11S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1040.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)
![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)

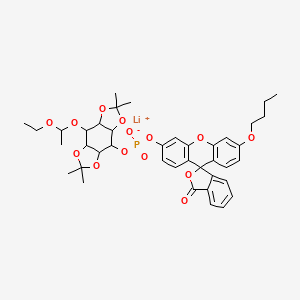
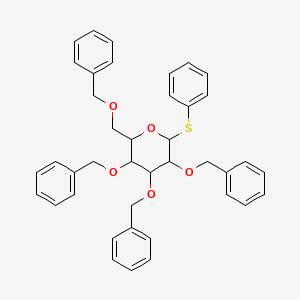
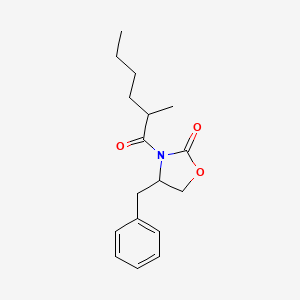


![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)

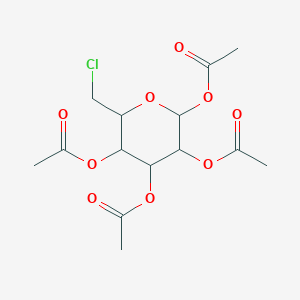
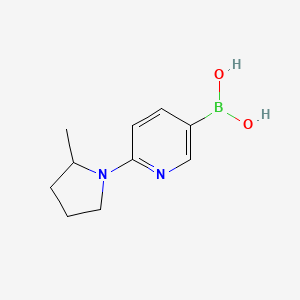
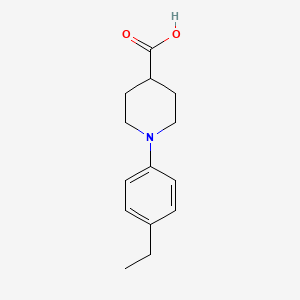
![4'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12285881.png)
